molecular formula C16H17N3O2S B10876213 N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide

N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide

Cat. No.: B10876213
M. Wt: 315.4 g/mol
InChI Key: NNJSOJSGPSVSTL-UVTDQMKNSA-N
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Description

N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide: is a complex organic compound that features a thiazole ring, a pyrrolidine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Formation of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to speed up reactions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Disrupt Cellular Processes: Interfere with cellular processes by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{(Z)-[4-oxo-2-(pyrrolidin-1-yl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl)acetamide: can be compared to other thiazole derivatives and pyrrolidine-containing compounds.

Uniqueness

    Structural Features: The combination of a thiazole ring, pyrrolidine moiety, and acetamide group makes it unique.

    Biological Activity: Its potential biological activity sets it apart from other similar compounds.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-[(Z)-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C16H17N3O2S/c1-11(20)17-13-6-4-12(5-7-13)10-14-15(21)18-16(22-14)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)/b14-10-

InChI Key

NNJSOJSGPSVSTL-UVTDQMKNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3

Origin of Product

United States

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